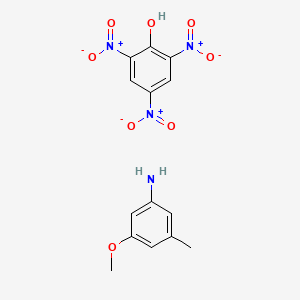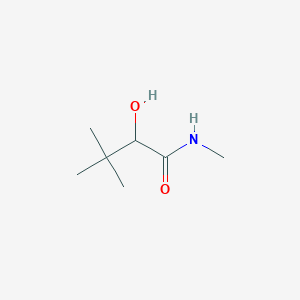
2-Hydroxy-N,3,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,3,3-trimethylbutanamide is a chemical compound with the molecular formula C7H15NO2. It is known for its role in various chemical and biological processes. This compound is characterized by the presence of a hydroxyl group and an amide group, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,3,3-trimethylbutanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with hydroxylamine under acidic conditions to form the corresponding hydroxamic acid, which is then converted to the amide through dehydration .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2-oxo-N,3,3-trimethylbutanamide.
Reduction: Formation of 2-amino-N,3,3-trimethylbutanamide.
Substitution: Formation of 2-chloro-N,3,3-trimethylbutanamide.
Scientific Research Applications
2-Hydroxy-N,3,3-trimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes and altering their activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-N,2,3-trimethylbutyramide: Similar in structure but with an isopropyl group instead of a hydroxyl group.
2-Amino-N,3,3-trimethylbutanamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for unique oxidation and substitution reactions that are not possible with its analogs .
Properties
CAS No. |
87919-98-0 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-hydroxy-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(9)6(10)8-4/h5,9H,1-4H3,(H,8,10) |
InChI Key |
TVHTUPVHFMTSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)
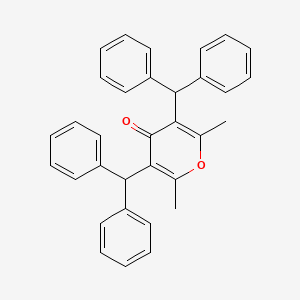
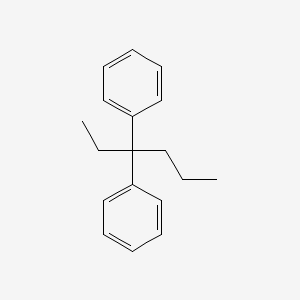
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

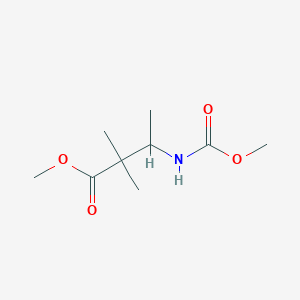
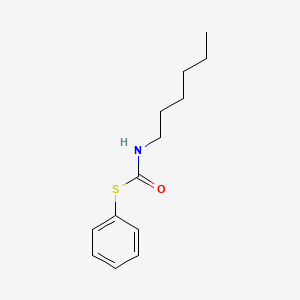

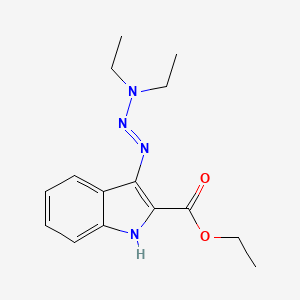
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
